
N-(Phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PAG-N and is synthesized through a specific method that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting product with aziridine-2-carboxylic acid and phenylmethyl ester.
作用機序
The mechanism of action of PAG-N involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This inhibition leads to the disruption of the enzyme's function and ultimately results in the inhibition of the biological process that the enzyme is involved in.
Biochemical and Physiological Effects:
PAG-N has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that PAG-N is capable of inhibiting the activity of various enzymes, including the protease cathepsin B and the kinase Akt. Additionally, PAG-N has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
PAG-N possesses several advantages and limitations for lab experiments. One of the advantages of PAG-N is its potency and specificity towards specific enzymes. This property makes PAG-N a valuable tool for the study of enzyme function and inhibition. However, one of the limitations of PAG-N is its potential toxicity towards cells and organisms. This toxicity must be carefully considered when using PAG-N in lab experiments.
将来の方向性
There are several future directions for the study of PAG-N. One potential direction is the development of PAG-N-based drugs for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of PAG-N and its potential applications in various fields, including biotechnology and agriculture. Furthermore, the toxicity of PAG-N towards cells and organisms must be further investigated to ensure its safe use in lab experiments and potential drug development.
Conclusion:
In conclusion, PAG-N is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of PAG-N is well-established, and the compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The potential applications of PAG-N in drug discovery and its specificity towards specific enzymes make it a valuable tool for the study of enzyme function and inhibition. However, its potential toxicity towards cells and organisms must be carefully considered when using PAG-N in lab experiments.
合成法
The synthesis of PAG-N involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting product with aziridine-2-carboxylic acid and phenylmethyl ester. The reaction occurs in the presence of a catalyst and requires specific conditions to achieve maximum yield. The synthesis method is well-established, and the purity of the final product can be confirmed through various analytical techniques.
科学的研究の応用
PAG-N has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PAG-N is in the field of drug discovery. PAG-N has been shown to possess potent inhibitory activity against various enzymes, including proteases and kinases. This activity makes PAG-N a potential candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
133099-77-1 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
benzyl (2R)-1-[2-[(2-phenylacetyl)amino]acetyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c23-18(11-15-7-3-1-4-8-15)21-12-19(24)22-13-17(22)20(25)26-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,23)/t17-,22?/m1/s1 |
InChIキー |
NNRHJUXYZHLCOX-PLEWWHCXSA-N |
異性体SMILES |
C1[C@@H](N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES |
C1C(N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1C(N1C(=O)CNC(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
同義語 |
N-(phenylacetyl)glycyl-D-aziridine-2-carboxylic acid N-(phenylacetyl)glycylaziridine-2-carboxylate phenylmethyl ester PAGAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
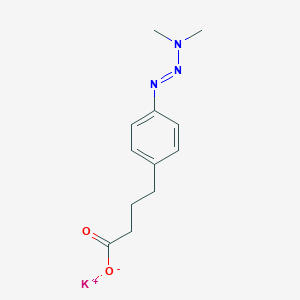
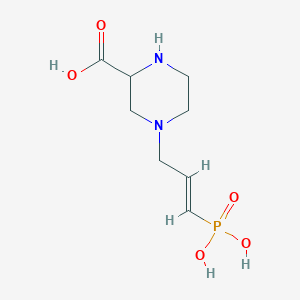
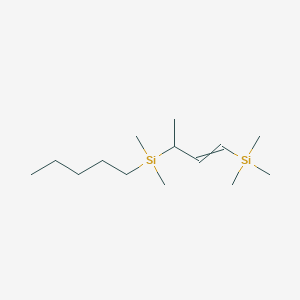
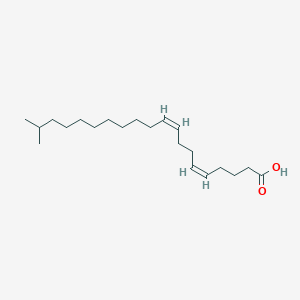
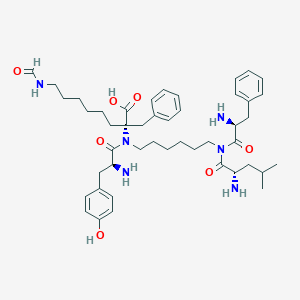
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
